Cholecalciferol sulfate

Vue d'ensemble

Description

Cholecalciferol, also known as vitamin D3, is a type of vitamin D that is made by the skin when exposed to sunlight . It is also found in some foods and can be taken as a dietary supplement . Vitamin D helps your body absorb calcium . Cholecalciferol is used as a dietary supplement in people who do not get enough vitamin D in their diets to maintain adequate health .

Synthesis Analysis

The synthesis of cholecalciferol involves the use of high-performance liquid chromatography (HPLC) for the quantitative determination of cholecalciferol . This method allows for the separation of cholecalciferol from the photochemical isomers of the provitamin .Molecular Structure Analysis

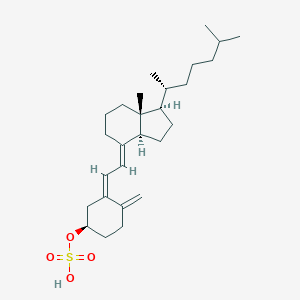

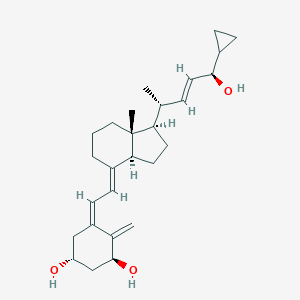

The molecular formula of Cholecalciferol sulfate sodium salt is C27H43O4SNa . Its molecular weight is 486.68 .Chemical Reactions Analysis

The chemical reactions involving cholecalciferol are complex and involve several stages. High-performance liquid chromatography (HPLC) is used for the simultaneous measurement of multiple vitamin D metabolites .Physical And Chemical Properties Analysis

Cholecalciferol sulfate sodium salt appears as a white powder . It is soluble in chloroform to give a clear colorless solution at 25 mg/mL . It has a high melting point at 83°C and decomposes before boiling with an onset at 148°C .Applications De Recherche Scientifique

Bone Health and Vitamin D Supplementation

Cholecalciferol (vitamin D3) is a key factor in bone health, influencing the regulation of cell differentiation, proliferation, and apoptosis in bone cells. A comprehensive review highlighted the multifaceted role of cholecalciferol in bone health, emphasizing its impact on calcium homeostasis and bone tissue. The review also addressed the importance of understanding the balance between bone formation, mineralization, and resorption to fully appreciate the implications of cholecalciferol on skeletal health (Falchetti et al., 2016).

Cholecalciferol in Preventive Dentistry

The effects of cholecalciferol on oral tissues and organs have been studied, revealing its involvement in enamel and dentin formation, jaw bone tissue metabolism, and local immunity. Research indicates that cholecalciferol may play a role in dental pathology prevention, contributing to the formation of substitutive dentin in demineralization foci and exhibiting antitumor, anti-inflammatory, and antimicrobial actions in periodontal disease (Sarkisyan et al., 2022).

Cholecalciferol in Cancer Prevention

Intensive research has linked cholecalciferol to numerous biological mechanisms, such as modulating the immune system's antineoplastic action and influencing cell differentiation and apoptosis in neoplastic cells. Despite these associations and the observed relationship between low vitamin D status and increased cancer risk, randomized clinical trials involving cholecalciferol supplementation have not conclusively demonstrated its potential in cancer prevention. A thorough review attempts to reconcile these findings, suggesting a tailored approach to individual vitamin D needs, combined with interventions that support prevention through healthy behaviors and environments (Henn et al., 2022).

Cholecalciferol in Commercial Chicken Performance

Cholecalciferol and its metabolites have been found to significantly impact the performance of broiler and egg-laying chickens. Benefits include increased body weight gain, feed intake, feed efficiency, and enhanced egg quality. Cholecalciferol's influence on immunity and its potential in suppressing autoimmune diseases in chickens have also been noted. The review recommends a modified feeding program with higher levels of cholecalciferol supplementation to optimize skeletal growth in chickens' diets (Khan & Mukhtar, 2013).

Cholecalciferol in Reproductive Disorders and Assisted Reproduction

Cholecalciferol's role in female reproductive function, particularly in conditions like polycystic ovary syndrome, endometriosis, uterine myomas, and premature ovarian failure, has been explored. It may also influence assisted reproductive techniques by impacting oocyte quality and the endometrial environment for embryonic implantation. However, the evidence is based on a limited number of studies, and further research is required to establish conclusive results (Fichera et al., 2019).

Mécanisme D'action

Safety and Hazards

Orientations Futures

Cholecalciferol is the preferred form of vitamin D for exogenous supplementation, with calcifediol reserved for patients with liver failure or severe intestinal malabsorption syndromes . It is also being studied for its potential roles in cancer, autoimmune disorders, cardiovascular disease, and other medical conditions that may be associated with vitamin D deficiency .

Relevant papers on Cholecalciferol sulfate include "Vitamin D supplementation: cholecalciferol, calcifediol, and calcitriol" , "Cholecalciferol or Calcifediol in the Management of Vitamin D Deficiency" , and "Raising awareness on the therapeutic role of cholecalciferol in CKD: a multi-disciplinary-based opinion" .

Propriétés

IUPAC Name |

[(1R,3Z)-3-[(2E)-2-[(1R,3aS,7aR)-7a-methyl-1-[(2R)-6-methylheptan-2-yl]-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylidenecyclohexyl] hydrogen sulfate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H44O4S/c1-19(2)8-6-9-21(4)25-15-16-26-22(10-7-17-27(25,26)5)12-13-23-18-24(14-11-20(23)3)31-32(28,29)30/h12-13,19,21,24-26H,3,6-11,14-18H2,1-2,4-5H3,(H,28,29,30)/b22-12+,23-13-/t21-,24-,25-,26+,27-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CAVKNZYPPDUUIT-YHJXBONMSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CCCC(C)C1CCC2C1(CCCC2=CC=C3CC(CCC3=C)OS(=O)(=O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](CCCC(C)C)[C@H]1CC[C@@H]\2[C@@]1(CCC/C2=C\C=C/3\C[C@@H](CCC3=C)OS(=O)(=O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H44O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

464.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Cholecalciferol sulfate | |

CAS RN |

10529-43-8 | |

| Record name | Vitamin D3 sulfoconjugate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010529438 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[(1,1-Dimethylethoxy)methyl]heptane](/img/structure/B196281.png)

![[1,1'-Biphenyl]-2,2',5,5'-tetrol](/img/structure/B196283.png)

![(1R,3Ar,7aR)-1-[(E,2R,5S)-5,6-dimethyl-6-trimethylsilyloxyhept-3-en-2-yl]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-one](/img/structure/B196328.png)